

1H-Imidazole-4,5-dimethanol: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: **1H-Imidazole-4,5-dimethanol**

Cat. No.: **B184310**

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Introduction

1H-Imidazole-4,5-dimethanol is a valuable heterocyclic building block in organic synthesis, offering a scaffold for the creation of a diverse range of molecules with potential applications in medicinal chemistry and materials science. The presence of two reactive hydroxyl groups on the imidazole core at the 4 and 5 positions allows for a variety of chemical transformations, leading to the synthesis of novel ligands, macrocycles, and potential therapeutic agents. The imidazole ring itself is a key structural motif in many biologically active compounds, and the dimethanol functionality provides a versatile handle for further molecular elaboration.

This document provides detailed application notes and experimental protocols for the use of **1H-Imidazole-4,5-dimethanol** as a synthetic precursor. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of **1H-Imidazole-4,5-dimethanol** is provided in the table below for easy reference.

Property	Value	Reference
CAS Number	33457-48-6	[1][2][3]
Molecular Formula	C ₅ H ₈ N ₂ O ₂	[1][2]
Molecular Weight	128.13 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	159 - 165 °C	[1]
Boiling Point	487.6 °C at 760 mmHg	[4]
Solubility	Soluble in water and polar organic solvents.	

Applications in Organic Synthesis

1H-Imidazole-4,5-dimethanol serves as a key intermediate in the synthesis of various functionalized imidazole derivatives. The two primary alcohol groups can undergo a range of reactions, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution.

Synthesis of Imidazole-4,5-dicarboxylic Acid

One of the primary applications of **1H-Imidazole-4,5-dimethanol** is as a direct precursor to imidazole-4,5-dicarboxylic acid, a valuable ligand in coordination chemistry and a scaffold for the synthesis of peptide-like macrocycles.[5][6] The synthesis involves a two-step process starting from imidazole, where **1H-Imidazole-4,5-dimethanol** is formed as an intermediate that is subsequently oxidized.

Synthetic Workflow for Imidazole-4,5-dicarboxylic Acid



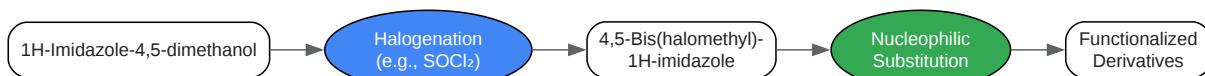
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Caption: Synthetic pathway from Imidazole to Imidazole-4,5-dicarboxylic Acid.

Preparation of 4,5-Bis(halomethyl)-1H-imidazole Derivatives

The hydroxyl groups of **1H-Imidazole-4,5-dimethanol** can be converted to halogens, such as chlorine, to generate highly reactive intermediates. These dihalo derivatives are susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. For instance, the reaction with thionyl chloride can yield the corresponding bis(chloromethyl)imidazole hydrochloride, a versatile precursor for further elaboration.^[7]

General Scheme for Halogenation

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Caption: Conversion of **1H-Imidazole-4,5-dimethanol** to functionalized derivatives via halogenation.

Experimental Protocols

Protocol 1: Synthesis of Imidazole-4,5-dicarboxylic Acid from Imidazole

This protocol describes a two-step synthesis of imidazole-4,5-dicarboxylic acid where **1H-Imidazole-4,5-dimethanol** is generated in situ.

Step 1: Hydroxymethylation of Imidazole

- Materials: Imidazole, Formaldehyde (37% aqueous solution), Potassium Hydroxide.
- Procedure:

- In a suitable reaction vessel, dissolve imidazole in a 2 to 5-fold molar excess of aqueous formaldehyde.
- Add a catalytic amount of a strong base, such as potassium hydroxide.
- Heat the reaction mixture to 80-120 °C and stir for several hours. The progress of the reaction can be monitored by TLC or LC-MS to observe the formation of a mixture of hydroxymethylated imidazoles, including 4,5-bis(hydroxymethyl)imidazole.

Step 2: Oxidation to Imidazole-4,5-dicarboxylic Acid

- Materials: Reaction mixture from Step 1, Nitric Acid (concentrated).
- Procedure:
 - Caution: This reaction should be performed in a well-ventilated fume hood as nitrogen oxides are evolved.
 - Carefully add concentrated nitric acid to the reaction mixture containing the hydroxymethylated imidazoles.
 - Heat the mixture to 100-140 °C.
 - Upon cooling, imidazole-4,5-dicarboxylic acid will crystallize from the solution.
 - Isolate the product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

Starting Material	Product	Yield	Reference
Imidazole	Imidazole-4,5-dicarboxylic acid	75-80%	

Protocol 2: Synthesis of 4-Methyl-5-chloromethyl Imidazole Hydrochloride (Illustrative for Halogenation)

This protocol for a related mono-hydroxymethyl imidazole derivative illustrates the conversion of the hydroxyl group to a chloromethyl group, a reaction applicable to **1H-Imidazole-4,5-dimethanol**.

- Materials: 4-Hydroxymethyl-5-methylimidazole, Thionyl chloride, Diethyl ether.
- Procedure:
 - In a flask equipped with a stirrer and under a nitrogen atmosphere, cool thionyl chloride in an ice bath.
 - Add 4-hydroxymethyl-5-methylimidazole in small portions, maintaining the temperature between 10 and 20 °C. A precipitate will form.^[7]
 - After the addition is complete, slowly raise the temperature to 55 ± 5 °C and maintain for 30 minutes.^[7]
 - Cool the mixture to 10 °C and dilute with diethyl ether.^[7]
 - Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and air dry.^[7]

Quantitative Data:

Starting Material	Product	Yield	Reference
4-Hydroxymethyl-5-methylimidazole	4-Methyl-5-chloromethyl imidazole hydrochloride	91%	[7]

Conclusion

1H-Imidazole-4,5-dimethanol is a versatile and reactive building block with significant potential in organic synthesis. Its ability to be transformed into dicarboxylic acids, dihalides, and other derivatives makes it a valuable precursor for the development of new materials and pharmacologically active molecules. The protocols provided herein offer a foundation for the

synthesis and further functionalization of this important imidazole derivative. Researchers are encouraged to explore the rich chemistry of this compound to unlock its full potential in their respective fields.

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